2-butyl-1H-thieno[3,4-d]imidazole
Description
2-Butyl-1H-thieno[3,4-d]imidazole is a heterocyclic compound featuring a fused thiophene-imidazole core with a butyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.
Properties
CAS No. |
133694-29-8 |
|---|---|
Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-butyl-1H-thieno[3,4-d]imidazole |
InChI |
InChI=1S/C9H12N2S/c1-2-3-4-9-10-7-5-12-6-8(7)11-9/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
RDRLRVAXWGZVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CSC=C2N1 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thieno[3,4-d]imidazole compounds exhibit promising anticancer properties. For example, a study highlighted the design and synthesis of novel poly(ADP-ribose) polymerase-1 inhibitors based on the thieno[3,4-d]imidazole scaffold, demonstrating effective anti-proliferative activities against BRCA-deficient cell lines comparable to existing therapies like olaparib .
Antimicrobial Properties
Thieno[3,4-d]imidazole derivatives have been investigated for their antimicrobial activity. The structural similarity to imidazole allows these compounds to interact effectively with biological targets, leading to enhanced antibacterial and antifungal effects. For instance, studies have shown that modifications in the substituents of the imidazole ring can significantly improve antimicrobial efficacy .
Analgesic Effects
The compound has been noted for its analgesic properties, particularly in chronic pain models. Its mechanism involves acting as an agonist for specific adrenergic receptors, which are implicated in pain modulation without causing sedation or significant cardiovascular effects . This makes it a candidate for developing non-sedative pain relief medications.
Biological Evaluation
Biological evaluations of 2-butyl-1H-thieno[3,4-d]imidazole derivatives have focused on their pharmacokinetic profiles and toxicity assessments. Studies employing in vitro assays have demonstrated:
- Cell Viability : Evaluations against various cancer cell lines indicate selective cytotoxicity.
- Toxicity Profiles : Initial assessments suggest favorable toxicity profiles compared to traditional chemotherapeutics, highlighting a potential for safer therapeutic options.
Case Studies
Several case studies illustrate the applications of 2-butyl-1H-thieno[3,4-d]imidazole:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1H-Thieno[2,3-d]imidazole (CAS: 27677-53-8)
- Structure : Similar fused thiophene-imidazole core but lacks the 2-butyl group.
- Synthesis: Achieved in 99% yield via optimized routes, highlighting the feasibility of synthesizing thienoimidazoles with high efficiency .
- Activity : While specific data are absent, the unsubstituted core may exhibit reduced bioactivity compared to alkylated derivatives due to lower lipophilicity and membrane permeability.
2-(Chloromethyl)-1H-Thieno[3,4-d]imidazole (CAS: 632334-68-0)
- Structure : Contains a chloromethyl substituent instead of butyl.
- Reactivity : The chloromethyl group offers a site for further chemical modifications (e.g., nucleophilic substitution), enabling diversification into prodrugs or targeted conjugates .
- Toxicity: Chlorinated analogs may pose higher cytotoxicity risks compared to alkyl chains like butyl, as seen in studies where chlorinated compounds required nanoformulation to mitigate toxicity .
Nonyl 3,4-Dihydroxybenzoate
- Antifungal Activity : Exhibits potent fungicidal effects against dermatophytes (MIC: 1–2 mg/L) and biofilms, but high free-form toxicity (30% cell viability at 62.5 mg/L) .
Toxicity Profiles
- Free vs. Formulated Compounds: Unformulated nonyl 3,4-dihydroxybenzoate showed high toxicity in C. elegans (LC₅₀: 6.2 mg/L) and zebrafish embryos, whereas NLS-incorporated formulations increased safety margins by 12.7-fold .
- Comparative Cytotoxicity: Chlorinated derivatives (e.g., 2-chloromethyl-thienoimidazole) may require stricter toxicity management than alkylated versions due to reactive electrophilic groups .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-butyl-1H-thieno[3,4-d]imidazole, and how can reaction conditions be optimized for high yields?
- Methodology :
- Friedel-Crafts Acylation : Utilize Eaton’s reagent (P₂O₅/CH₃SO₃H) under solvent-free conditions to achieve yields >90% for fused thienoimidazole derivatives .
- Base-Mediated Sulfonylation : React thienoimidazole precursors with alkyl halides (e.g., 2-butyl bromide) in aprotic solvents (e.g., DMF) using K₂CO₃ as a base at 80–100°C .
- Purification : Monitor reactions via TLC (silica gel, UV detection) and purify via column chromatography using hexane/ethyl acetate gradients .
Q. How can researchers validate the structural identity of 2-butyl-1H-thieno[3,4-d]imidazole using spectroscopic techniques?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., thiophene protons at δ 6.8–7.2 ppm, imidazole NH at δ 12–13 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (C₁₁H₁₄N₂S; exact mass: 218.0878) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous 5-bromo-thienoimidazoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 2-butyl-1H-thieno[3,4-d]imidazole derivatives across studies?
- Approach :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for anticancer activity) and controls to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., alkyl chain length (butyl vs. propyl) impacts lipid solubility and membrane penetration .
- Meta-Analysis : Cross-reference data with structurally similar bioactive compounds (e.g., biotin analogs, which share the thienoimidazole core) to identify conserved activity patterns .
Q. What computational strategies can predict the pharmacological potential of 2-butyl-1H-thieno[3,4-d]imidazole derivatives?
- Methods :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina, leveraging crystallographic data from related imidazoles .
- ADMET Prediction : Use SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions based on logP (predicted ~2.5) and TPSA (~45 Ų) .
- Retrosynthetic Planning : Apply AI-driven tools (e.g., Pistachio/BKMS) to propose novel derivatives with modified alkyl chains or heteroatom substitutions .
Q. How can researchers optimize the stability of 2-butyl-1H-thieno[3,4-d]imidazole under experimental conditions?
- Strategies :
- Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation of the thiophene ring .
- Inert Atmospheres : Conduct reactions under argon to avoid degradation of the imidazole NH group .
- pH Control : Maintain neutral conditions (pH 6–8) during biological assays, as acidic/basic environments may hydrolyze the thienoimidazole core .
Critical Analysis of Contradictions
- Antifungal Activity Discrepancies : Variability in MIC values (e.g., 8–32 µg/mL against Candida albicans) may arise from differences in assay media (RPMI vs. Sabouraud dextrose) . Standardizing CLSI M27 guidelines is recommended.
- Solubility Challenges : The compound’s low aqueous solubility (logS ≈ –3.5) can skew in vitro bioactivity results. Use DMSO stocks ≤0.1% to avoid solvent toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
